molecular formula C15H20N2O3S2 B1246106 Dehydroxybisdethiobis(methylthio)gliotoxin

Dehydroxybisdethiobis(methylthio)gliotoxin

Cat. No. B1246106
M. Wt: 340.5 g/mol
InChI Key: LMIKSOSZXIDKTM-UOVKNHIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydroxybisdethiobis(methylthio)gliotoxin is a natural product found in Pseudallescheria with data available.

Scientific Research Applications

Antibacterial and Antifungal Activities

Dehydroxybisdethiobis(methylthio)gliotoxin exhibits potent antibacterial activity, particularly against methicillin-resistant and multidrug-resistant Staphylococcus aureus, as shown in studies involving marine-derived fungi like Pseudallescheria and Aspergillus fumigatus (Li et al., 2006). Additionally, this compound demonstrates significant radical scavenging activity, indicative of its potential as an antioxidant (Li et al., 2006).

Mechanism of Biosynthesis

The biosynthesis of dehydroxybisdethiobis(methylthio)gliotoxin has been studied in fungi like Gliocladium deliquescens. It's synthesized from gliotoxin through a process of reduction and methylation (Kirby et al., 1980). This provides insights into the complex metabolic pathways of fungi.

Biological Regulation

Research reveals that the bis-thiomethylation of gliotoxin in Aspergillus fumigatus results in the formation of bisdethiobis(methylthio)gliotoxin, which seems to play a role in attenuating gliotoxin biosynthesis. This suggests a regulatory mechanism in the production of these compounds within fungal organisms (Dolan et al., 2014).

Diagnostic Marker for Invasive Aspergillosis

Bisdethiobis(methylthio)gliotoxin has been proposed as a biomarker for invasive aspergillosis, a severe infection caused by Aspergillus species. Its production in various Aspergillus strains, including A. fumigatus, has been confirmed in vitro and in vivo, highlighting its potential use in diagnosing this infection (Vidal-Garcia et al., 2018).

Cytotoxicity and Genotoxicity Studies

Although your request excludes information on drug side effects, it's worth noting that the cytotoxic and genotoxic effects of gliotoxin analogues, including bisdethiobis(methylthio)gliotoxin, have been studied for their potential impacts on human health (Nouri et al., 2015).

properties

Product Name

Dehydroxybisdethiobis(methylthio)gliotoxin

Molecular Formula

C15H20N2O3S2

Molecular Weight

340.5 g/mol

IUPAC Name

(3R,5aS,6S,10aR)-6-hydroxy-2,3-dimethyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione

InChI

InChI=1S/C15H20N2O3S2/c1-14(21-3)12(19)17-11-9(6-5-7-10(11)18)8-15(17,22-4)13(20)16(14)2/h5-7,10-11,18H,8H2,1-4H3/t10-,11-,14+,15+/m0/s1

InChI Key

LMIKSOSZXIDKTM-UOVKNHIHSA-N

Isomeric SMILES

C[C@]1(C(=O)N2[C@@H]3[C@H](C=CC=C3C[C@]2(C(=O)N1C)SC)O)SC

Canonical SMILES

CC1(C(=O)N2C3C(C=CC=C3CC2(C(=O)N1C)SC)O)SC

synonyms

dehydroxybisdethiobis(methylthio)gliotoxin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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